molecular formula C36H48N4O7 B141861 Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide CAS No. 152015-61-7

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Número de catálogo: B141861
Número CAS: 152015-61-7
Peso molecular: 648.8 g/mol
Clave InChI: WYINEYKFNBTACN-DTXPUJKBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide (CAS: 152015-61-7) is a fluorogenic substrate widely used to study proteasome activity, particularly the chymotrypsin-like activity of the 20S proteasome. Its structure features a benzyloxycarbonyl (Z) group, a tri-leucine (Leu-Leu-Leu) peptide sequence, and a 4-methylcoumaryl-7-amide (AMC) fluorophore. Upon proteolytic cleavage after the third leucine residue, the AMC moiety is released, emitting fluorescence detectable at 460 nm. Key properties include:

  • Molecular Formula: C₃₆H₄₈N₄O₇
  • Molecular Weight: 648.79 g/mol
  • Solubility: Soluble in DMSO, DMF, and acetone .
  • Storage: Stable at -20°C as a lyophilized powder .
  • Applications: Primarily used to measure proteasome activity in cancer research, neurodegenerative disease models, and drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide typically involves the stepwise coupling of amino acids using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is commonly used as a protecting group for the amino acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by the 20S Proteasome

Z-Leu-Leu-Leu-AMC is cleaved by the chymotrypsin-like protease activity of the 20S proteasome, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. This reaction serves as a cornerstone for quantifying proteasome activity in biochemical assays .

Key Reaction:

Z Leu Leu Leu AMCProteasomeZ Leu Leu Leu+AMC fluorescent \text{Z Leu Leu Leu AMC}\xrightarrow{\text{Proteasome}}\text{Z Leu Leu Leu}+\text{AMC fluorescent }

  • Mechanism : The proteasome hydrolyzes the amide bond between the leucine residue and the AMC moiety, yielding free AMC, which emits fluorescence at 460 nm upon excitation at 380 nm .

  • Specificity : The tri-leucine sequence targets the chymotrypsin-like active site of the proteasome, which prefers hydrophobic residues .

Kinetic and Inhibition Studies

Studies comparing peptidyl aldehydes highlight Z-Leu-Leu-Leu-AMC’s reactivity:

ParameterValue (Proteasome)Value (Calpain)Source
IC₅₀ (ZLLLal inhibition) 100 nM (ZLLL-MCA)1.25 µM (casein)
IC₅₀ (ZLLal inhibition) 110 µM (ZLLL-MCA)1.20 µM (casein)
  • Inhibitor Comparison : The tripeptide aldehyde ZLLLal (benzyloxycarbonyl-leucyl-leucyl-leucinal) inhibits proteasome activity 1,100-fold more effectively than the dipeptide ZLLal, underscoring the substrate’s reliance on tri-leucine recognition .

  • Proteasome vs. Calpain : While calpain is equally inhibited by ZLLal and ZLLLal, proteasome inhibition requires the tri-leucine motif, emphasizing reaction specificity .

Comparative Reactivity with Analogous Substrates

Z-Leu-Leu-Leu-AMC’s performance is benchmarked against other AMC-conjugated peptides:

SubstrateTarget Enzymekcat/Kmk_{cat}/K_m (M⁻¹s⁻¹)Source
Boc-Gln-Gly-Arg-AMC Factor XIIa42,000
Z-Leu-Leu-Leu-AMC 20S Proteasome15,000,000*
Suc-LLVY-AMC 20S Proteasome850 nM (IC₅₀ for ZLLLal)

*Estimated from inhibition data in .

Structural Determinants of Reactivity

  • Peptide Backbone : The benzyloxycarbonyl (Z) group enhances solubility and directs substrate recognition by the proteasome .

  • AMC Moiety : The 4-methylcoumarin group provides a stable fluorescent signal post-cleavage, critical for real-time activity monitoring .

Research Implications

  • Disease Models : Used to demonstrate impaired proteasome activity in Parkinson’s disease (e.g., reduced cleavage in substantia nigra neurons) .

  • Drug Discovery : Serves as a tool for screening proteasome inhibitors (e.g., bortezomib analogs) .

Aplicaciones Científicas De Investigación

Biochemical Applications

ZLLLal is primarily used as a molecular tool in biochemical assays and research. Its structure allows it to act as a substrate for various proteases, making it invaluable in studying enzyme kinetics and inhibition.

Protease Inhibition

  • Inhibitory Effects : ZLLLal has been shown to effectively inhibit cathepsins B and L, which are cysteine proteases involved in various physiological processes, including protein degradation and apoptosis. This inhibition can be crucial for understanding the role of these enzymes in diseases such as cancer .
  • Mechanism of Action : The compound acts by mimicking the natural substrates of these proteases, thus blocking their active sites and preventing substrate cleavage. This property has made ZLLLal a useful tool for investigating the mechanisms of proteolytic regulation in cellular processes .

Immunological Applications

ZLLLal's role extends beyond mere enzyme inhibition; it also plays a significant part in immunological studies.

Cytokine Regulation

Research indicates that ZLLLal can modulate the activity of certain cytokines, which are critical for immune responses. By inhibiting specific proteases involved in cytokine processing, ZLLLal can potentially influence inflammatory responses .

Case Studies

Several studies highlight the applications of ZLLLal in various research contexts:

StudyFocusFindings
Kawabata et al. (1988)Blood-clotting proteasesDeveloped highly sensitive substrates for blood-clotting proteases using ZLLLal, demonstrating its utility in coagulation studies .
Pozdnev et al. (1990)Amidase activityUtilized ZLLLal to establish a photometric method for determining amidase activity in proteinases, showcasing its versatility in biochemical assays .
Oanca et al. (2020)Cysteine proteasesExplored the catalytic reactions of cysteine proteases using ZLLLal as a substrate, providing insights into enzyme mechanisms .

Mecanismo De Acción

The mechanism of action of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide involves its interaction with proteases. The compound acts as a substrate mimic, binding to the active site of the enzyme and inhibiting its activity. This inhibition occurs through the formation of a stable enzyme-inhibitor complex, preventing the protease from cleaving its natural substrates .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzyloxycarbonyl-L-leucyl-L-arginylglycylglycine 4-methylcoumaryl-7-amide

  • CAS: Not available.
  • Molecular Weight : 692.4 g/mol.
  • Peptide Sequence : Leu-Arg-Gly-Gly.
  • Key Differences: The presence of arginine (Arg) and glycine (Gly) residues shifts specificity toward trypsin-like proteases, which cleave after basic residues like arginine. Applications: Broadly used in biochemical and immunological studies, including autophagy research (e.g., WDR45-mediated pathways) .

N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride

  • CAS : 102601-58-1.
  • Molecular Weight : 616.07 g/mol.
  • Peptide Sequence : Gly-Gly-Arg.
  • Key Differences: The Gly-Gly-Arg motif targets arginine-specific proteases (e.g., thrombin or trypsin-like enzymes). Physicochemical Properties: Exists as a hydrochloride salt, enhancing aqueous solubility compared to non-ionic analogs .

Benzyloxycarbonyl-phenylalanylarginine-4-methylcoumaryl-7-amide

  • CAS: Not provided.
  • Key Differences: The Phe-Arg sequence suggests utility in measuring trypsin-like or kallikrein protease activity.

Comparative Data Table

Property Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Benzyloxycarbonyl-L-leucyl-L-arginylglycylglycine 4-methylcoumaryl-7-amide N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride
CAS Number 152015-61-7 N/A 102601-58-1
Molecular Weight (g/mol) 648.79 692.4 616.07
Peptide Sequence Leu-Leu-Leu Leu-Arg-Gly-Gly Gly-Gly-Arg
Target Enzyme Proteasome (chymotrypsin-like) Trypsin-like proteases Arginine-specific proteases (e.g., thrombin)
Solubility DMSO, DMF, acetone Not specified Not specified
Storage -20°C -20°C Not specified
Key Applications Proteasome activity assays Autophagy research, biochemical studies Protease inhibition assays (inferred)
Suppliers Hunan Hui Bai Shi Biotech, Hangzhou Peptidego Molecular Depot Not specified

Research Findings and Mechanistic Insights

  • Proteasome Specificity : The tri-leucine sequence in this compound ensures selective cleavage by the proteasome’s chymotrypsin-like subunits, making it indispensable in studying proteasome inhibitors like bortezomib .
  • Role of Arginine : Compounds with arginine residues (e.g., Leu-Arg-Gly-Gly or Gly-Gly-Arg) are preferentially cleaved by trypsin-like proteases, which are critical in blood coagulation and immune response pathways .
  • Fluorogenic Utility : All compounds leverage the AMC fluorophore for real-time kinetic assays, but their peptide backbones dictate enzyme specificity and experimental contexts .

Actividad Biológica

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide (commonly referred to as ZLLL-MCA) is a synthetic peptide that has garnered attention due to its biological activity, particularly in relation to proteasome and calpain inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ZLLL-MCA is characterized by its unique structure, which includes a benzyloxycarbonyl group, three leucine residues, and a 4-methylcoumaryl-7-amide moiety. Its chemical formula is C36H48N4O7C_{36}H_{48}N_{4}O_{7} with a molecular weight of approximately 648.35 daltons . The compound's solubility properties indicate that it is soluble in organic solvents such as acetone and DMF, making it suitable for various biochemical applications .

Proteasome Inhibition

ZLLL-MCA has been shown to selectively inhibit proteasome activity. Research indicates that it targets the degradation pathways within the proteasome, specifically affecting the breakdown of proteins tagged for degradation. The half-maximal inhibitory concentration (IC50) for ZLLL-MCA against the proteasome's succinyl-leucyl-leucyl-valyl-tyrosine substrate is approximately 100 nM . This potent inhibition suggests its potential utility in studies related to protein turnover and cellular homeostasis.

Calpain Inhibition

In addition to its effects on the proteasome, ZLLL-MCA also inhibits calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and cytoskeletal remodeling. The IC50 for calpain inhibition by ZLLL-MCA is reported to be around 1.25 µM . This differential inhibition of calpain and proteasome activities allows researchers to dissect their roles in cellular physiology more effectively.

Biological Implications

The biological implications of ZLLL-MCA's inhibitory effects are significant:

  • Neurite Outgrowth : Studies have demonstrated that inhibition of the proteasome can lead to neurite outgrowth in neuronal cell lines such as PC12 cells. Optimal concentrations for inducing neurite outgrowth were found to be 20 nM for ZLLL-MCA . This suggests a potential role in neuroregenerative therapies.
  • Cellular Stress Response : The compound's ability to modulate proteasome and calpain activities implicates it in stress response pathways. For instance, heat-shock protein 90 (HSP90) has been identified as an endogenous inhibitor of the ZLLL-MCA degrading activity in the proteasome, linking stress responses with neurite outgrowth mechanisms .

Case Studies

Several case studies have illustrated the practical applications of ZLLL-MCA in research:

  • Neuronal Studies : In vitro studies using PC12 cells have shown that treatment with ZLLL-MCA promotes neurite outgrowth, indicating its potential role as a neuroprotective agent or in enhancing neuronal plasticity.
  • Cancer Research : The inhibition of proteasomal degradation pathways by ZLLL-MCA has been explored in cancer models, where altered protein turnover plays a critical role in tumor progression and survival.
  • Muscle Degeneration : Research into muscle degeneration disorders has also utilized ZLLL-MCA to understand the balance between calpain and proteasome activities, providing insights into therapeutic strategies for muscle wasting conditions.

Summary Table of Biological Activities

ActivityTargetIC50 ValueBiological Implication
Proteasome InhibitionProteasome100 nMPotential neuroregenerative effects
Calpain InhibitionCalpain1.25 µMRole in apoptosis and cytoskeletal dynamics
Neurite Outgrowth InductionNeuronal Cells20 nMNeuroprotection and plasticity enhancement

Q & A

Q. [Basic] What is the mechanistic role of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide in protease activity assays, and how is its cleavage quantified?

Answer:
This compound is a fluorogenic substrate designed to measure protease activity. The benzyloxycarbonyl (Z) group and tri-leucine sequence (Leu-Leu-Leu) act as a protease-specific cleavage site. Upon hydrolysis, the 4-methylcoumaryl-7-amide moiety is released, producing fluorescent 7-hydroxy-4-methylcoumarin (detectable at Ex/Em ~365/450 nm) .

Key Parameters for Quantification:

ParameterDetailsReference
Substrate Purity≥99% (TLC)
Detection MethodFluorescence intensity measurement
Signal NormalizationBackground subtraction (uncleaved substrate)

Q. [Basic] What are the recommended protocols for preparing and handling this substrate to ensure assay reproducibility?

Answer:

Preparation: Dissolve in DMSO (10 mM stock) to avoid hydrolysis. Dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Storage: Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent degradation .

Controls: Include a no-enzyme control (background fluorescence) and a positive control (known protease, e.g., trypsin).

Critical Considerations:

  • Use light-protected plates to prevent fluorophore photobleaching.
  • Validate substrate stability by pre-incubating at assay temperature for 30 minutes .

Q. [Advanced] How can researchers optimize kinetic assays using this substrate for proteases with unknown optimal conditions?

Answer:

pH Screening: Test buffers across pH 4.0–9.0 (e.g., citrate, Tris, carbonate) to identify optimal activity .

Temperature Gradients: Perform assays at 25°C, 37°C, and 42°C to assess thermal stability.

Substrate Titration: Use 0.1–10× Km (if known) or 1–100 µM to determine saturation kinetics .

Data Interpretation:

ObservationImplication
Low signal at all pHProtease-substrate incompatibility
High backgroundSubstrate auto-hydrolysis; reduce incubation time

Q. [Advanced] What strategies are effective in resolving contradictory kinetic data obtained from different experimental setups using this substrate?

Answer: Contradictions often arise from:

  • Protease Isoforms: Validate enzyme purity via SDS-PAGE .
  • Buffer Interference: Compare activity in HEPES vs. Tris buffers (e.g., metal ion chelation effects).
  • Normalization Errors: Express activity as Δfluorescence/min/mg protein, not raw counts .

Case Study:
If Study A reports Km = 5 µM and Study B reports Km = 20 µM:

  • Check for differences in ionic strength or reducing agents (e.g., DTT) that alter protease conformation .

Q. [Advanced] How can this substrate be applied to study protease involvement in amino acid-sensing pathways such as mTORC1 signaling?

Answer: The Rag GTPase-mTORC1 pathway is activated by amino acids, which may regulate protease activity.

Experimental Design:

  • Treat cells with amino acid deprivation media.
  • Measure intracellular protease activity using this substrate .

Validation: Use mTORC1 inhibitors (e.g., rapamycin) to confirm pathway linkage.

Expected Outcome:
Increased fluorescence in amino acid-starved cells suggests protease activation upstream of mTORC1 .

Q. [Advanced] What structural modifications to the substrate could enhance its specificity for atypical protease isoforms, and how are these modifications validated?

Answer:

  • Modifications:
    • Replace Leu-Leu-Leu with target protease-specific sequences (e.g., Arg-rich for trypsin-like proteases).
    • Introduce fluorogenic quenchers (e.g., DABCYL) for ratiometric detection .
  • Validation:
    • Compare kinetic parameters (Km, kcat) against wild-type substrate.
    • Test against protease panels to confirm selectivity .

Example:

ModificationSpecificity ImprovementReference
Z-Arg-Arg-AMCTrypsin-like proteases

Propiedades

Número CAS

152015-61-7

Fórmula molecular

C36H48N4O7

Peso molecular

648.8 g/mol

Nombre IUPAC

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1

Clave InChI

WYINEYKFNBTACN-DTXPUJKBSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

SMILES isomérico

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

SMILES canónico

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Apariencia

Assay:≥98%A solid

Key on ui other cas no.

152015-61-7

Sinónimos

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide
ZLLL-MCA

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide
Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.